Dihydro Lafutidine Dihydro Lafutidine
Brand Name: Vulcanchem
CAS No.: 118288-14-5
VCID: VC0194868
InChI: InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26)
SMILES: C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
Molecular Formula: C22H31N3O4S
Molecular Weight: 433.6 g/mol

Dihydro Lafutidine

CAS No.: 118288-14-5

VCID: VC0194868

Molecular Formula: C22H31N3O4S

Molecular Weight: 433.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dihydro Lafutidine - 118288-14-5

Description

Dihydro Lafutidine is a chemical compound recognized as an impurity and analytical standard in the synthesis of lafutidine, a medication used to treat gastric acid-related disorders. While lafutidine has the molecular formula C22H29N3O4S, dihydro lafutidine is characterized by C22H31N3O4S. Dihydro Lafutidine serves as an analytical standard for high-performance liquid chromatography (HPLC), which helps with quality control and purity assessments of pharmaceutical products containing lafutidine.

The synthesis of Dihydro Lafutidine often occurs as an unintended byproduct during the preparation of lafutidine. Researchers explore various methods to optimize the synthesis process and minimize impurities. Studies may explore how Dihydro Lafutidine interacts with other medications that affect gastric acid secretion or have similar mechanisms of action because it functions as a histamine H2 receptor antagonist.

Similar compounds include ranitidine and famotidine, which also function as histamine H2 receptor antagonists. Ranitidine was withdrawn due to safety issues, while famotidine is a potent H2 receptor antagonist. Lafutidine is a second-generation histamine H2 receptor antagonist with a multimodal mechanism of action used to treat gastrointestinal disorders . Lafutidine is marketed in South Korea, Japan, and India .

CAS No. 118288-14-5
Product Name Dihydro Lafutidine
Molecular Formula C22H31N3O4S
Molecular Weight 433.6 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide
Standard InChI InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26)
Standard InChIKey OXNROJCVYGRYJB-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
Canonical SMILES C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
Purity > 95%
Synonyms 2-[(2-Furanylmethyl)sulfinyl]-N-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]butyl]acetamide;
PubChem Compound 10812697
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator